1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one
CAS No.:
Cat. No.: VC17353757
Molecular Formula: C26H31BFNO5S
Molecular Weight: 499.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H31BFNO5S |
|---|---|
| Molecular Weight | 499.4 g/mol |
| IUPAC Name | 1-[5-fluoro-1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-yl]-2,2-dimethylpropan-1-one |
| Standard InChI | InChI=1S/C26H31BFNO5S/c1-16-9-11-17(12-10-16)35(31,32)29-15-18(23(30)24(2,3)4)21-20(29)14-13-19(28)22(21)27-33-25(5,6)26(7,8)34-27/h9-15H,1-8H3 |
| Standard InChI Key | ZBTZIDWXDQNNES-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C(=CN3S(=O)(=O)C4=CC=C(C=C4)C)C(=O)C(C)(C)C)F |
Introduction
The compound 1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one is a complex organic molecule that incorporates several functional groups, including a boronic acid pinacol ester, a tosyl group, and a ketone. This compound is not directly referenced in the provided search results, but its components and related compounds can offer insights into its potential properties and applications.
Boronic Acid Pinacol Esters
Boronic acid pinacol esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These compounds are versatile intermediates due to their ability to form carbon-carbon bonds with aryl halides or triflates in the presence of palladium catalysts .
Tosyl Group
The tosyl group, derived from p-toluenesulfonic acid, is commonly used as a protecting group in organic synthesis. It is particularly useful for protecting amines and alcohols due to its ease of introduction and removal .
Ketone Functionality
The ketone group in the compound provides a site for further chemical modification, such as nucleophilic addition reactions or reductions.
Synthesis
The synthesis of 1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one likely involves multiple steps, including the formation of the indole core, introduction of the boronic acid pinacol ester, tosylation, and finally, the attachment of the ketone functionality. Each step requires careful control of reaction conditions to ensure high yields and purity.
Potential Applications
Given its structural complexity, this compound could be a precursor for the synthesis of pharmaceuticals or materials with specific optical or electronic properties. The presence of a boronic acid pinacol ester suggests its utility in cross-coupling reactions to form complex molecules.
Storage and Disposal
Storage in an inert atmosphere and disposal according to local regulations for hazardous waste are recommended.
Data Table: Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 1072009-08-5 | C14H17BFNO2 | 281.09 |
| 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 1259279-57-6 | C20H22BFN2O4S | 416.3 |
| Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | 1218790-18-1 | C13H17BFNO4 | 281.09 |
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